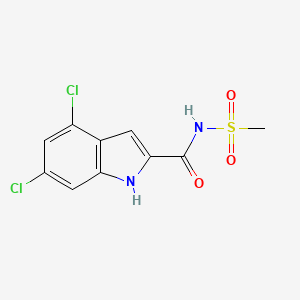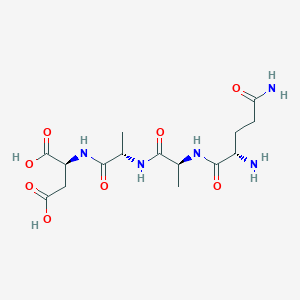
L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid is a synthetic peptide composed of four amino acids: glutamine, alanine, alanine, and aspartic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The final peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant methods, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation processes.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water and enzymes like proteases.
Oxidation: Reaction with oxidizing agents, potentially affecting the side chains of amino acids like glutamine and aspartic acid.
Substitution: Introducing different functional groups into the peptide chain.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases at physiological pH and temperature.
Oxidation: Using oxidizing agents like hydrogen peroxide under controlled conditions.
Substitution: Employing reagents like alkyl halides under basic conditions.
Major Products
Hydrolysis: Produces individual amino acids or smaller peptides.
Oxidation: Can lead to modified amino acids with altered functional groups.
Substitution: Results in peptides with new functional groups, potentially altering their properties.
Scientific Research Applications
L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Investigated for its potential therapeutic effects, including wound healing and immune modulation.
Industrial Processes: Utilized in the production of biopharmaceuticals and as a stabilizing agent in formulations.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways: May modulate signaling pathways involved in cell growth, differentiation, and immune responses.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with similar stability and solubility properties.
L-Glutaminyl-L-alanyl: Another peptide with comparable biochemical properties.
Uniqueness
L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid is unique due to its specific sequence and the presence of aspartic acid, which can confer distinct biochemical and therapeutic properties compared to other peptides.
Properties
CAS No. |
647008-42-2 |
|---|---|
Molecular Formula |
C15H25N5O8 |
Molecular Weight |
403.39 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C15H25N5O8/c1-6(19-14(26)8(16)3-4-10(17)21)12(24)18-7(2)13(25)20-9(15(27)28)5-11(22)23/h6-9H,3-5,16H2,1-2H3,(H2,17,21)(H,18,24)(H,19,26)(H,20,25)(H,22,23)(H,27,28)/t6-,7-,8-,9-/m0/s1 |
InChI Key |
KVMHHPCQICFUAW-JBDRJPRFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


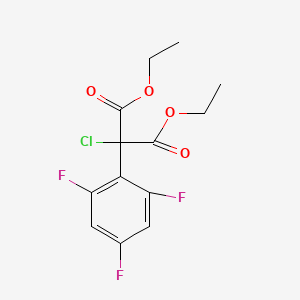
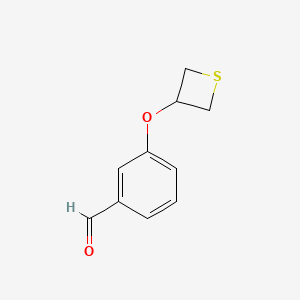
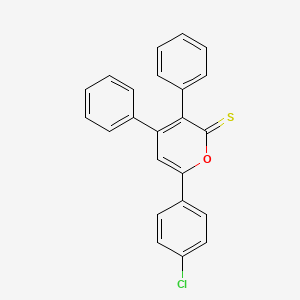
![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine](/img/structure/B12602712.png)

![Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-](/img/structure/B12602718.png)
![1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine](/img/structure/B12602728.png)
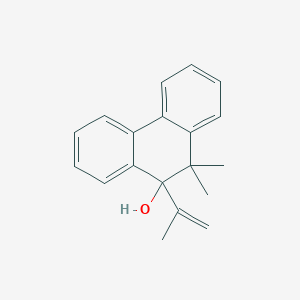
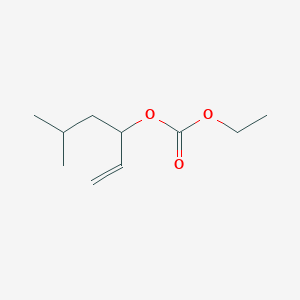
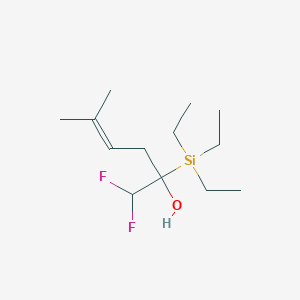
![6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)

